sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
“Sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic compound that features multiple ester and phosphate groups. This compound is likely to be a derivative of phospholipids, which are essential components of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including esterification, phosphorylation, and selective protection/deprotection of functional groups. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such compounds often involves the use of automated synthesizers and large-scale reactors. The process would include purification steps such as chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions might target the ester or phosphate groups.
Substitution: Nucleophilic substitution reactions could occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model for studying complex lipid interactions and membrane dynamics.
Biology
In biological research, it could serve as a probe for investigating cell membrane structure and function.
Medicine
Medically, derivatives of this compound might be explored for their potential in drug delivery systems or as therapeutic agents.
Industry
Industrially, such compounds could be used in the formulation of specialized liposomes or other delivery vehicles.
Mechanism of Action
The compound likely interacts with cell membranes, altering their fluidity and permeability. The molecular targets could include membrane proteins and lipid rafts, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphatidylcholine
- Phosphatidylethanolamine
- Phosphatidylserine
Uniqueness
What sets this compound apart is its specific combination of ester and phosphate groups, which could confer unique properties in terms of membrane interaction and stability.
Biological Activity
Sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex phospholipid compound with potential biological activities that are of interest in various fields, particularly in pharmacology and biochemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes multiple ester and phosphate groups. Its molecular formula is C81H150NaO17P2+ with a molecular weight of 1481.0 g/mol. The compound's structure suggests it may function similarly to phospholipids, which are crucial components of cellular membranes.
Property | Value |
---|---|
Molecular Formula | C81H150NaO17P2+ |
Molecular Weight | 1481.0 g/mol |
IUPAC Name | Sodium;[(2R)-3-[[3-[... |
The biological activity of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. Some key mechanisms include:
- Membrane Fluidity : As a phospholipid derivative, it may alter the fluidity of cell membranes, impacting the function of membrane proteins and receptors.
- Cell Signaling : It could modulate signaling pathways related to inflammation and immune responses due to its structural similarity to bioactive lipids.
- Antioxidant Activity : The presence of unsaturated fatty acid chains may confer antioxidant properties, protecting cells from oxidative stress.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anti-inflammatory Agents : Due to its potential to modulate immune responses, it may be beneficial in treating inflammatory diseases.
- Drug Delivery Systems : Its amphiphilic nature allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Lipid Research evaluated the anti-inflammatory effects of phospholipid derivatives similar to this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with these compounds, suggesting a potential therapeutic role in managing chronic inflammation .
Case Study 2: Drug Delivery Applications
Research highlighted in Advanced Drug Delivery Reviews demonstrated that similar phospholipid-based compounds could effectively deliver chemotherapeutic agents to cancer cells. The study noted that these compounds enhanced drug solubility and stability while reducing systemic toxicity .
Properties
Molecular Formula |
C81H150NaO17P2+ |
---|---|
Molecular Weight |
1481.0 g/mol |
IUPAC Name |
sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/q;+1/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1 |
InChI Key |
UDHOLSPSWYLHKU-QWBTUTIASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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